N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 899967-36-3
VCID: VC4189752
InChI: InChI=1S/C21H18N6O4/c1-12-7-8-15(9-13(12)2)26-19-17(10-23-26)21(29)25(11-22-19)24-20(28)16-5-4-6-18(14(16)3)27(30)31/h4-11H,1-3H3,(H,24,28)
SMILES: CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)C
Molecular Formula: C21H18N6O4
Molecular Weight: 418.413

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide

CAS No.: 899967-36-3

Cat. No.: VC4189752

Molecular Formula: C21H18N6O4

Molecular Weight: 418.413

* For research use only. Not for human or veterinary use.

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide - 899967-36-3

Specification

CAS No. 899967-36-3
Molecular Formula C21H18N6O4
Molecular Weight 418.413
IUPAC Name N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methyl-3-nitrobenzamide
Standard InChI InChI=1S/C21H18N6O4/c1-12-7-8-15(9-13(12)2)26-19-17(10-23-26)21(29)25(11-22-19)24-20(28)16-5-4-6-18(14(16)3)27(30)31/h4-11H,1-3H3,(H,24,28)
Standard InChI Key DFKCJIUNHRQGII-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)C

Introduction

Synthesis and Chemical Reactions

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves complex organic reactions. Key steps may include:

  • Coupling Reactions: The use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to form amide bonds.

  • Solvent Selection: Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are commonly used due to their ability to dissolve a wide range of organic compounds and facilitate reactions.

Biological Activity

Pyrazolo[3,4-d]pyrimidine derivatives are known for their diverse biological activities, including anticancer and antimicrobial properties. The mechanism of action often involves interaction with specific cellular targets such as enzymes or receptors, leading to modulation of their activity and subsequent biological effects.

Research Findings and Applications

While specific research findings on N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide are not available, related compounds have shown potential in therapeutic areas. For instance, compounds with similar structures have been explored for their anticancer properties by inhibiting kinases involved in cancer progression.

CompoundBiological ActivityPotential Applications
Related Pyrazolo[3,4-d]pyrimidinesAnticancer, AntimicrobialCancer Treatment, Infectious Diseases
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamidePotential anticancer or antimicrobial activity based on structural similaritiesTherapeutic areas similar to related compounds

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